Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-
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Overview
Description
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- is a sophisticated chiral phosphine ligand developed for advanced catalytic applications in asymmetric synthesis. This compound is part of the Walphos family of ligands and plays a crucial role in enhancing the performance of transition metal catalysts in various reactions, notably in asymmetric catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- involves the reaction of ferrocene with bis(bicyclo[2.2.1]hept-2-yl)phosphine and diphenylphosphino phenyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can participate in substitution reactions with other ligands or metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other phosphines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted ferrocenes and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying electron transfer processes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects by forming stable complexes with transition metals, thereby facilitating precise control over the stereochemistry of the resulting products. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily related to asymmetric hydrogenation and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)-, (2S)-: Another chiral phosphine ligand with similar applications in asymmetric synthesis.
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-: A closely related compound with slight variations in the phosphine ligands.
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- lies in its ability to form highly stable and selective complexes with transition metals, making it a valuable ligand in asymmetric catalysis. Its structure incorporates unique features that enable it to enhance the performance of metal catalysts, offering improvements in both yield and selectivity .
Properties
Molecular Formula |
C44H48FeP2 |
---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)-[1-[5-(2-diphenylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
RDGYBXJBPSJRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C[C-]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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